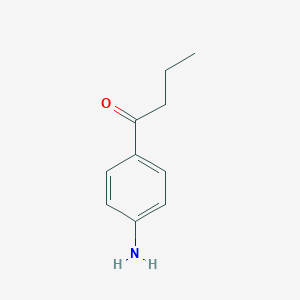

4'-Aminobutyrophenone

Description

The exact mass of the compound 1-Butanone, 1-(4-aminophenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Aminobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Aminobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSOZSEBPZGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061884 | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1688-71-7 | |

| Record name | 1-(4-Aminophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1688-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001688717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 1-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1688-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Physicochemical Guide to 4'-Aminobutyrophenone

A Technical Resource for Scientific and Drug Development Professionals

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the physicochemical properties of 4'-Aminobutyrophenone. This document is crafted to provide not just a compilation of data, but a holistic understanding of the molecule's characteristics, the scientific principles behind them, and their practical implications in research and development. Our focus is on causality and robust methodology, ensuring that the information presented is both actionable and scientifically sound.

Molecular Identity and Structural Framework

4'-Aminobutyrophenone, a butyrophenone derivative with a primary amine at the para-position of the phenyl ring, is a compound of growing interest in medicinal chemistry. Its structural attributes are the primary determinants of its chemical behavior and pharmacological potential.

Table 1: Fundamental Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(4-aminophenyl)butan-1-one | [1] |

| CAS Number | 1688-71-7 | [1] |

| Molecular Formula | C10H13NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)N | [1] |

| InChI | InChI=1S/C10H13NO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3,11H2,1H3 | [1] |

The unambiguous identification of 4'-Aminobutyrophenone through these standardized descriptors is the cornerstone of reproducible scientific inquiry. The molecular weight, in particular, is a critical parameter for accurate molar concentration calculations in experimental setups.

Physicochemical Characteristics: A Detailed Analysis

A thorough understanding of the physicochemical properties of a molecule is indispensable for predicting its pharmacokinetic profile and for the rational design of drug delivery systems.

Table 2: Key Physicochemical Properties (Calculated)

| Property | Value (Cheméo) | Value (Guidechem) | Implications in Drug Development |

| Melting Point | 101.44 °C (374.59 K)[2] | 94 °C[3] | The crystalline nature and purity of the compound are reflected in its melting point. A relatively high melting point suggests strong intermolecular forces, which can influence solubility and dissolution rates. |

| Boiling Point | 313.11 °C (586.26 K)[2] | 318 °C[3] | The boiling point is an indicator of the compound's volatility and the strength of intermolecular attractions in the liquid state. |

| LogP (Octanol/Water Partition Coefficient) | 2.252[2] | 2.83280[3] | This value indicates a moderate lipophilicity, suggesting a good potential for oral absorption and cell membrane permeability. |

| Water Solubility | log10WS = -2.60[2] | - | The low aqueous solubility necessitates careful consideration in formulation development to ensure adequate bioavailability. |

Note: The values presented in Table 2 are computationally predicted and should be confirmed by experimental data.

Ionization and pH-Dependent Behavior (pKa)

Protocol for Experimental pKa Determination: Potentiometric Titration

A robust method for determining the pKa of 4'-Aminobutyrophenone involves potentiometric titration. This self-validating technique provides a direct measure of the compound's ionization constants.

-

Solution Preparation: Accurately weigh and dissolve a sample of 4'-Aminobutyrophenone in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), monitoring the pH with a calibrated electrode after each addition of titrant.

-

Titration with Base: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH at regular intervals.

-

Data Analysis: Plot the pH versus the volume of titrant for both titrations. The pKa values are determined from the pH at the half-equivalence points of the resulting titration curves.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Profile

The spectroscopic fingerprint of 4'-Aminobutyrophenone is essential for its structural confirmation and for quality control purposes.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Interpretation | Source |

| ¹H NMR | The spectrum is expected to show signals for the aromatic protons (a pair of doublets in the aromatic region), and aliphatic protons of the butyl chain, with characteristic chemical shifts and coupling patterns. | [1] |

| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the aliphatic carbons of the butyl chain. | [1] |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands), the C=O stretching of the ketone, and the C=C and C-H stretching of the aromatic ring. | [1][5] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for its identification. | [1][5] |

Stability and Reactivity

The chemical stability of 4'-Aminobutyrophenone is a critical consideration for its storage, handling, and formulation. The primary aromatic amine functionality is susceptible to oxidation, which can be accelerated by exposure to light, air, and certain metal ions. The ketone group can participate in various reactions, such as reduction and condensation. Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere to prevent degradation.

Protocol for a Preliminary Stability Study

A forced degradation study is a valuable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of 4'-Aminobutyrophenone in a suitable solvent.

-

Stress Conditions: Expose the solutions to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature.

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature in the solid state and in solution.

-

Photolytic: Exposure to UV light.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Workflow for a forced degradation stability study.

Analytical Methodologies

The development of robust analytical methods is crucial for the quantification of 4'-Aminobutyrophenone in various matrices, including bulk material, pharmaceutical formulations, and biological samples. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.

Proposed HPLC Method for Quantification

While a specific validated HPLC method for 4'-Aminobutyrophenone was not found in the searched literature, a general reverse-phase HPLC method can be proposed based on the analysis of similar aromatic amines and ketones.

-

Column: A C18 stationary phase is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the amine) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Aminobutyrophenone, grounded in available data and established scientific principles. While there is a need for further experimental validation of some of the presented data, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding of the molecular identity, physicochemical characteristics, stability, and analytical methodologies is paramount for the successful advancement of 4'-Aminobutyrophenone in any scientific or pharmaceutical endeavor.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15527, 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). 1-Butanone, 1-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7468, p-Aminoacetophenone. Retrieved from [Link]

-

Chemistry LibreTexts (2022, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]

-

Cheméo (n.d.). 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link]

Sources

- 1. 1-Butanone, 1-(4-aminophenyl)- | C10H13NO | CID 15527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Butanone, 1-(4-aminophenyl)- (CAS 1688-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. guidechem.com [guidechem.com]

- 4. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Butanone, 1-(4-aminophenyl)- [webbook.nist.gov]

4'-Aminobutyrophenone CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4'-Aminobutyrophenone. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development. The guide moves beyond a simple recitation of facts, offering a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles and supported by verifiable references. The methodologies described herein are designed to be self-validating, providing a solid foundation for further research and development.

Chemical Identity and Structure

4'-Aminobutyrophenone, systematically known as 1-(4-aminophenyl)butan-1-one , is an aromatic ketone with the chemical formula C₁₀H₁₃NO.[1] Its structure features a butyrophenone core with an amino group substituted at the para-position (position 4) of the phenyl ring.

CAS Number: 1688-71-7[1]

Molecular Formula: C₁₀H₁₃NO[1]

Molecular Weight: 163.22 g/mol [1]

IUPAC Name: 1-(4-aminophenyl)butan-1-one[1]

Synonyms: p-Aminobutyrophenone, 1-(4-Aminophenyl)-1-butanone[1]

Chemical Structure:

Caption: Chemical structure of 4'-Aminobutyrophenone.

Synthesis of 4'-Aminobutyrophenone

The synthesis of 4'-Aminobutyrophenone is not as widely documented as that of some of its analogs. However, a logical and effective synthetic strategy involves a two-step process: the Friedel-Crafts acylation of nitrobenzene followed by the reduction of the nitro group. This approach is analogous to the well-established synthesis of similar amino-substituted aromatic ketones.[2]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 4'-Aminobutyrophenone.

Step 1: Friedel-Crafts Acylation of Nitrobenzene

The initial step involves the Friedel-Crafts acylation of nitrobenzene with butyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The nitro group is a deactivating and meta-directing group; however, under forcing conditions, the para-substituted product can be obtained.

Reaction:

Nitrobenzene + Butyryl Chloride --(AlCl₃)--> 1-(4-nitrophenyl)butan-1-one

Rationale for Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst. Therefore, all glassware must be thoroughly dried, and anhydrous reagents should be used.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acyl chloride, increasing its electrophilicity and facilitating the attack on the aromatic ring.[4]

-

Temperature Control: The reaction is typically performed at low temperatures initially to control the exothermic reaction and then warmed to drive the reaction to completion.

Step 2: Reduction of 1-(4-nitrophenyl)butan-1-one

The second step is the reduction of the nitro group of 1-(4-nitrophenyl)butan-1-one to an amino group. This transformation can be achieved using various reducing agents. A classic and effective method is the use of a metal in acidic medium, such as tin and hydrochloric acid.[5] Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) can be employed for a cleaner reaction.[5]

Reaction:

1-(4-nitrophenyl)butan-1-one --(Reducing Agent)--> 1-(4-aminophenyl)butan-1-one

Detailed Experimental Protocol (Illustrative):

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reduction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-(4-nitrophenyl)butan-1-one and granulated tin.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and will likely require an ice bath for temperature control.

-

Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is strongly alkaline. This will precipitate tin salts.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Physicochemical and Analytical Properties

A comprehensive understanding of the physicochemical and analytical properties of 4'-Aminobutyrophenone is crucial for its identification, characterization, and application in various research settings.

| Property | Value | Source(s) |

| CAS Number | 1688-71-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 96-100 °C | [6] |

| Boiling Point | Approx. 270 °C | [6] |

| Solubility | Limited in water; soluble in ethanol, acetone | [6] |

| ¹H NMR (Illustrative) | Peaks corresponding to aromatic protons, the amino group, and the butyryl chain protons would be expected. | |

| ¹³C NMR (Illustrative) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the butyryl chain would be observed. | |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ketone), and aromatic C-H and C=C bonds are expected. | [7] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight would be observed, along with characteristic fragmentation patterns. |

Applications and Biological Significance

While specific, large-scale applications of 4'-Aminobutyrophenone are not extensively documented, its chemical structure suggests several areas of potential interest for researchers and drug development professionals.

-

Intermediate in Organic Synthesis: As a functionalized aromatic ketone, 4'-Aminobutyrophenone can serve as a versatile building block for the synthesis of more complex molecules.[2] The amino group can be readily modified to introduce a wide range of functionalities, and the ketone can undergo various reactions such as reductions, condensations, and alpha-halogenations.[2]

-

Precursor for Biologically Active Compounds: The butyrophenone scaffold is a well-known pharmacophore present in several classes of drugs, most notably antipsychotics.[8] The presence of the amino group provides a handle for further chemical modifications to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Derivatives of amino-substituted aromatic ketones have been investigated for a variety of biological activities, including:

-

Antifungal Agents: Certain 4-aminopiperidine derivatives have shown promise as antifungal agents that target ergosterol biosynthesis.[9]

-

FXR Partial Agonists: Novel 1-(4-aminophenylacetyl)piperidine derivatives have been identified as farnesoid X receptor (FXR) partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[10]

-

Anticancer Properties: Some aminoflavones, which can be synthesized from amino acetophenones, have entered clinical trials as potential antitumor drug candidates.[11]

-

Safety and Handling

4'-Aminobutyrophenone is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

4'-Aminobutyrophenone is a valuable chemical entity with potential applications in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of two reactive functional groups make it an attractive starting material for the development of novel compounds. Further research into the specific biological activities of 4'-Aminobutyrophenone and its derivatives could unveil new therapeutic opportunities. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

References

- Gouda, M. A., Helal, M. H., Ragab, A., El-Bana, G. G., & Mohammed, A. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 23-40.

- Sephton, M. A., et al. (2010). Spontaneous Symmetry Breaking...; Sephton et al. S11.

- ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 30843, 1-Butanone, 1-(4-aminophenyl)-. Retrieved from [Link].

- Yu, Q., et al. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460.

- Google Patents. (n.d.). Method of friedel-crafts acylation of anilides.

- MDPI. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- ResearchGate. (2020). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?

- Master Organic Chemistry. (2018). EAS Reactions (3)

- YouTube. (2016).

- MDPI. (2021).

- ResearchGate. (n.d.).

- MDPI. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers.

- Drug Discovery Chemistry. (2018). Fragment-Based Drug Discovery.

- Sciencemadness.org. (2021).

- Google Patents. (n.d.). Novel synthesis process for 4-phenyl-1-butanol.

- ResearchGate. (2001).

- PubMed. (1980).

- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- PubMed. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds.

- Organic Syntheses. (2010). 4-phenyl-1-butene.

Sources

- 1. 1-Butanone, 1-(4-aminophenyl)- | C10H13NO | CID 15527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4'-Aminobutyrophenone

This guide provides a comprehensive overview of the solubility characteristics of 4'-Aminobutyrophenone, a compound of interest in pharmaceutical and chemical research. As direct, quantitative solubility data for this specific molecule is not extensively published, this document synthesizes fundamental principles of organic chemistry, predictive analysis based on its molecular structure, and detailed experimental protocols to empower researchers in their drug development and scientific endeavors.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug development and chemical synthesis. For a compound like 4'-Aminobutyrophenone, understanding its solubility profile is paramount for various applications, including:

-

Reaction Chemistry: Most chemical reactions are carried out in solution, requiring a solvent that can dissolve the reactants to facilitate molecular interaction.

-

Purification: Techniques like recrystallization are dependent on the differential solubility of a compound in a solvent at different temperatures.

-

Pharmacokinetics: The solubility of an active pharmaceutical ingredient (API) significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a drug intended for oral administration must have sufficient aqueous solubility to dissolve in the gastrointestinal fluids.

Molecular Structure and its Influence on Solubility

The solubility of 4'-Aminobutyrophenone is dictated by its molecular structure, which features a combination of polar and nonpolar moieties.

-

Aromatic Ring and Butyl Chain: The phenyl group and the butyl chain are nonpolar (lipophilic), contributing to the compound's solubility in nonpolar organic solvents.

-

Carbonyl Group (Ketone): The ketone group introduces polarity and can act as a hydrogen bond acceptor.

-

Amino Group: The primary amino group is a key functional group that is basic and can act as both a hydrogen bond donor and acceptor. This group significantly influences the compound's solubility in polar protic solvents and aqueous acidic solutions.

The interplay of these functional groups results in a molecule with moderate polarity. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.[1]

Predicted Solubility Profile of 4'-Aminobutyrophenone

Based on its structure, we can predict the solubility of 4'-Aminobutyrophenone across a range of common laboratory solvents. These predictions are qualitative and should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The amino and carbonyl groups can form hydrogen bonds with protic solvents. However, the nonpolar phenyl ring and butyl chain limit high solubility in water. Solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of these solvents can effectively solvate the polar functional groups of 4'-Aminobutyrophenone. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar parts of the molecule will interact favorably with nonpolar solvents, but the polar amino and carbonyl groups will hinder extensive dissolution. |

| Acidic (Aqueous) | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated in an acidic solution to form a polar ammonium salt (R-NH3+), which is significantly more water-soluble. |

| Basic (Aqueous) | 5% Sodium Hydroxide | Insoluble | The basic amino group will not react with a basic solution, and the overall molecule is not acidic enough to be deprotonated. |

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility analysis.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps in classifying the compound.[2]

Materials:

-

4'-Aminobutyrophenone

-

A selection of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane)

-

Small test tubes

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of 4'-Aminobutyrophenone to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.

-

After each addition, shake or vortex the test tube vigorously for 10-20 seconds.[2][3]

-

Observe the mixture. If the solid dissolves completely, it is considered soluble. If it does not dissolve, it is insoluble. If some dissolves, it is sparingly soluble.

-

For aqueous solutions, the pH can be tested with litmus paper to confirm the acidic or basic nature of the compound.[4]

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials and Apparatus:

-

4'-Aminobutyrophenone

-

Chosen solvent

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 4'-Aminobutyrophenone to a known volume of the solvent in a sealed flask.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the concentration of 4'-Aminobutyrophenone in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Quantitative Solubility Determination.

Factors Affecting Solubility

Several factors can influence the solubility of 4'-Aminobutyrophenone:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation.

-

pH: As discussed, the solubility of 4'-Aminobutyrophenone in aqueous solutions is highly pH-dependent due to the presence of the basic amino group.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility studies.

-

Presence of Other Solutes: The presence of salts or other organic molecules can affect the solubility through mechanisms like the common ion effect or co-solvency.

Molecular Interactions and Solubility

The dissolution process can be understood at a molecular level by considering the intermolecular forces between the solute and solvent molecules.

Caption: Solute-Solvent Interactions.

For 4'-Aminobutyrophenone to dissolve in a polar protic solvent like water, the energy released from the formation of hydrogen bonds and dipole-dipole interactions between the solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions. In nonpolar solvents, only weaker van der Waals forces are at play.

Conclusion

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (2023). Butyrophenone. Retrieved from [Link]

-

PubChem. (n.d.). Cathinone. Retrieved from [Link]

-

California State University, Dominguez Hills. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4'-Aminobutyrophenone

This in-depth guide provides a comprehensive overview of the spectral data for 4'-aminobutyrophenone, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of 4'-aminobutyrophenone through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide actionable, field-proven insights.

Introduction to 4'-Aminobutyrophenone

4'-Aminobutyrophenone is an aromatic ketone containing a primary amine. Its structure, comprising a butyrophenone skeleton with an amino group at the para position of the phenyl ring, gives rise to a unique spectral signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation.[1][2][3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for 4'-Aminobutyrophenone:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Doublet | 2H | Ar-H (ortho to C=O) | The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield. |

| ~6.6 | Doublet | 2H | Ar-H (ortho to NH₂) | The electron-donating amino group shields the ortho protons, causing an upfield shift. |

| ~4.1 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and the peak is often broad due to quadrupole broadening and chemical exchange. |

| ~2.9 | Triplet | 2H | -CH₂-C=O | These protons are adjacent to the carbonyl group and are thus deshielded. |

| ~1.7 | Sextet | 2H | -CH₂-CH₂-C=O | Protons on the second carbon of the butyl chain. |

| ~0.9 | Triplet | 3H | -CH₃ | The terminal methyl group protons are the most shielded. |

Note: Predicted values are based on the analysis of similar structures like 4'-aminoacetophenone and butyrophenone. The exact chemical shifts can be influenced by the solvent used.[4]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4'-aminobutyrophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Data for 4'-Aminobutyrophenone:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~199 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~151 | Ar-C-NH₂ | The carbon attached to the electron-donating amino group is shielded relative to the other aromatic carbons. |

| ~131 | Ar-C (ortho to C=O) | Aromatic carbons ortho to the carbonyl group. |

| ~128 | Ar-C-C=O | The quaternary carbon attached to the carbonyl group. |

| ~113 | Ar-C (ortho to NH₂) | Aromatic carbons ortho to the amino group are shielded. |

| ~38 | -CH₂-C=O | The carbon adjacent to the carbonyl group. |

| ~18 | -CH₂-CH₂-C=O | The second carbon of the butyl chain. |

| ~14 | -CH₃ | The terminal methyl carbon. |

Note: Peak heights in ¹³C NMR are not typically proportional to the number of carbons.[6] Quaternary carbons often show weaker signals.[7]

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a ¹³C pulse program. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Data for 4'-Aminobutyrophenone:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3250 | Medium (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3080-3010 | Medium | C-H stretch | Aromatic C-H |

| 2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |

| ~1660 | Strong | C=O stretch | Ketone (C=O) |

| 1650-1580 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1335-1250 | Strong | C-N stretch | Aromatic Amine |

Interpretation of Key Peaks:

-

The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a characteristic feature of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[8]

-

A strong absorption around 1660 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group.

-

The C-N stretching of the aromatic amine is expected to be strong and appear in the 1335-1250 cm⁻¹ region.[8]

Experimental Protocol for IR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small amount of the solid 4'-aminobutyrophenone sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the background spectrum (of the empty ATR crystal) first, followed by the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Expected Mass Spectrum of 4'-Aminobutyrophenone:

-

Molecular Ion (M⁺): The molecular weight of 4'-aminobutyrophenone (C₁₀H₁₃NO) is approximately 163.22 g/mol . The molecular ion peak is expected at m/z = 163.

-

Key Fragmentation Patterns: Ketones often undergo α-cleavage and McLafferty rearrangement.[9][10]

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the butyl chain would result in the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z = 120. This fragment corresponds to the [H₂N-C₆H₄-CO]⁺ ion.

-

McLafferty Rearrangement: While possible, this rearrangement is more common in longer-chain ketones.

-

Other Fragments: Loss of the entire butyl group could also occur, leading to a fragment at m/z = 106, corresponding to the [H₂N-C₆H₄-C≡O]⁺ ion.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

IV. Data Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like 4'-aminobutyrophenone.

Caption: General workflow for the spectroscopic analysis of 4'-aminobutyrophenone.

Relationship between Structure and Spectral Data

The following diagram illustrates how different parts of the 4'-aminobutyrophenone molecule correspond to signals in the different spectroscopic techniques.

Sources

- 1. resources.saylor.org [resources.saylor.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Aminoacetophenone(99-92-3) 1H NMR [m.chemicalbook.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

The Biological Landscape of 4'-Aminobutyrophenone and its Analogs: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the predicted biological activities of 4'-Aminobutyrophenone and its analogs. As a compound situated at the structural crossroads of synthetic cathinones and butyrophenone antipsychotics, 4'-Aminobutyrophenone presents a compelling scaffold for novel drug discovery. This document synthesizes the current understanding of the structure-activity relationships (SAR) within these two major classes of neuroactive compounds to project the pharmacological profile of 4'-Aminobutyrophenone. We delve into its potential as a monoamine transporter inhibitor and a modulator of dopamine and serotonin receptors. Furthermore, this guide offers detailed, field-proven experimental protocols for the in-vitro evaluation of these activities, empowering researchers to systematically investigate this promising chemical space.

Introduction: A Scaffold of Intriguing Potential

4'-Aminobutyrophenone emerges as a molecule of significant interest to the fields of neuropharmacology and medicinal chemistry. Its core structure, a butyrophenone, is famously associated with a class of potent antipsychotic agents, including the benchmark drug haloperidol.[1] Concurrently, its β-keto-phenethylamine backbone bears a strong resemblance to the synthetic cathinones, a diverse group of psychostimulant compounds known for their interaction with monoamine transporters.[2] This structural duality suggests a rich and complex pharmacology for 4'-Aminobutyrophenone and its derivatives, with the potential for nuanced modulation of dopaminergic and serotonergic systems.

This guide aims to provide a comprehensive technical overview of the predicted biological activities of 4'-Aminobutyrophenone and its analogs. By critically analyzing the established structure-activity relationships of related compounds, we will construct a predictive pharmacological profile, offering a scientifically grounded starting point for future research and development. The causality behind experimental choices in evaluating these compounds will be elucidated, and self-validating protocols will be presented to ensure the generation of robust and reliable data.

Predicted Biological Activities and Core Mechanisms of Action

The biological activity of 4'-Aminobutyrophenone is anticipated to be primarily centered on the modulation of monoaminergic neurotransmission. This is inferred from the well-documented pharmacology of its two parent structural classes: butyrophenones and synthetic cathinones.

Monoamine Transporter Inhibition: A Legacy of the Cathinones

Synthetic cathinones exert their psychostimulant effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] They can act as either inhibitors of monoamine reuptake or as substrates that induce non-exocytotic neurotransmitter release. The specific action and selectivity for the different transporters are heavily influenced by the nature of the substituents on the aromatic ring, the alpha-carbon, and the amino group.

For 4'-Aminobutyrophenone, the presence of the amino group at the 4-position of the phenyl ring is a key structural feature. Structure-activity relationship studies on substituted cathinones have shown that para-substitution on the phenyl ring can significantly modulate potency and selectivity. Therefore, it is highly probable that 4'-Aminobutyrophenone will exhibit activity at one or more of the monoamine transporters. The primary amino group suggests it may act as a substrate, similar to amphetamine, but this requires experimental verification.

Dopamine and Serotonin Receptor Antagonism: The Butyrophenone Heritage

The butyrophenone class of antipsychotics, exemplified by haloperidol, are potent antagonists of the dopamine D2 receptor.[1][2] Their clinical efficacy in treating psychosis is attributed to the blockade of this receptor in the mesolimbic pathway. Many butyrophenones also exhibit affinity for various other receptors, including serotonin (5-HT) receptors, which is thought to contribute to a more "atypical" antipsychotic profile with a lower incidence of extrapyramidal side effects.[3]

The fundamental butyrophenone scaffold within 4'-Aminobutyrophenone suggests a potential for dopamine and serotonin receptor antagonism. The nature and position of the amino group on the phenyl ring will be a critical determinant of receptor affinity and functional activity.

Potential for Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[4][5] Inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[5] Certain phenethylamine derivatives are known to inhibit MAO. Given the structural similarities, it is plausible that 4'-Aminobutyrophenone or its analogs could exhibit inhibitory activity towards MAO isoforms. This potential activity should be considered in a comprehensive biological evaluation.

Illuminating Structure-Activity Relationships (SAR)

The biological activity of 4'-Aminobutyrophenone analogs can be rationally designed and interpreted by understanding the established SAR of butyrophenones and cathinones.

The Phenyl Ring: A Hub of Modulation

Substitutions on the phenyl ring of both cathinones and butyrophenones have profound effects on their pharmacology.

-

Position of Substitution: In the butyrophenone series, a fluoro-substituent at the para-position of the phenyl ring generally enhances antipsychotic activity.[6] For cathinones, para-substitution can influence selectivity between DAT and SERT.

-

Nature of the Substituent: The electronic properties and size of the substituent are critical. Electron-withdrawing groups, such as halogens, can impact receptor binding and transporter affinity. The amino group in 4'-Aminobutyrophenone, being an electron-donating group, is expected to confer a distinct pharmacological profile compared to halogenated analogs.

The Butyl Chain: A Determinant of Potency

For butyrophenone antipsychotics, a three-carbon chain (propyl chain) between the carbonyl group and the amino nitrogen is optimal for activity.[6] Lengthening or shortening this chain generally leads to a decrease in potency.[6] This principle should be a key consideration in the design of 4'-Aminobutyrophenone analogs.

The Amino Group: Defining Function

The nature of the amino group is a critical determinant of activity.

-

Primary vs. Secondary vs. Tertiary Amines: In the cathinone series, the degree of N-alkylation influences potency and selectivity. For butyrophenones, the aliphatic amino nitrogen is essential for activity and is often incorporated into a cyclic structure like a piperidine ring.[6]

-

Analogs of 4'-Aminobutyrophenone: Modifications of the primary amino group in 4'-Aminobutyrophenone, such as N-alkylation or incorporation into a heterocyclic ring system, are expected to significantly alter its biological activity.

The following table summarizes key SAR points from related compound classes that can guide the exploration of 4'-Aminobutyrophenone analogs:

| Structural Moiety | Modification | Predicted Impact on Biological Activity | Rationale based on Analog Classes |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., Cl, F) at the 4-position | Potential increase in antipsychotic-like (D2 antagonism) activity. | SAR of butyrophenone antipsychotics.[6] |

| Introduction of bulky substituents at the 4-position | May shift activity towards SERT inhibition. | SAR of synthetic cathinones. | |

| Butyl Chain | Shortening or lengthening of the propyl chain | Likely decrease in overall potency. | Optimal chain length for butyrophenone activity.[6] |

| Amino Group | N-alkylation (e.g., methyl, ethyl) | May alter monoamine transporter selectivity and potency. | SAR of synthetic cathinones. |

| Incorporation into a heterocyclic ring (e.g., piperidine, pyrrolidine) | Could enhance dopamine receptor antagonism. | Common feature in potent butyrophenone antipsychotics.[6] |

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 4'-Aminobutyrophenone and its analogs, a systematic in-vitro screening approach is recommended. The following protocols are designed to be self-validating and provide a robust framework for initial pharmacological characterization.

Monoamine Transporter Activity: Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Principle: The potency of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) is measured. The concentration-dependent inhibition is used to determine the IC₅₀ value.

Step-by-Step Methodology:

-

Cell Culture: Maintain human embryonic kidney (HEK) 293 cells stably transfected with hDAT, hSERT, or hNET in appropriate culture medium supplemented with a selection agent (e.g., G418).

-

Assay Preparation: Seed the cells into 96-well plates and allow them to reach 80-90% confluency. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Prepare serial dilutions of the test compounds (e.g., 4'-Aminobutyrophenone and its analogs) in KRH buffer. Add the compound solutions to the cells and pre-incubate for 10-20 minutes at room temperature.

-

Substrate Addition: Add the radiolabeled substrate (e.g., [³H]dopamine) at a final concentration close to its Kₘ value to initiate the uptake reaction. Incubate for a defined period (e.g., 5-15 minutes) at room temperature.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve using a non-linear regression analysis software.

Causality Behind Experimental Choices:

-

HEK 293 Cells: These cells provide a clean system with high expression of the target transporter, minimizing off-target effects.[7]

-

Radiolabeled Substrates: The use of radiolabeled substrates is a highly sensitive and direct method for measuring transporter function.[7]

-

IC₅₀ Determination: This value provides a quantitative measure of the compound's potency as a transporter inhibitor, allowing for direct comparison between analogs.

Experimental Workflow Diagram:

Figure 1: Experimental workflow for the monoamine transporter uptake inhibition assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Principle: The activity of MAO is determined by measuring the production of a fluorescent or colored product resulting from the oxidative deamination of a substrate. The inhibition of this reaction by a test compound is quantified to determine its IC₅₀ value. A common method involves a coupled enzyme reaction where the hydrogen peroxide produced by MAO is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, the substrate (e.g., p-tyramine for a general screen, or specific substrates for each isoform), HRP, and a fluorogenic probe (e.g., Amplex Red).

-

Compound Incubation: In a 96-well plate, add the MAO enzyme, buffer, and serial dilutions of the test compound. Incubate for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate and the HRP/probe mixture.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

Recombinant Enzymes: Using purified recombinant human MAO-A and MAO-B allows for the direct assessment of isoform selectivity.[5]

-

Fluorogenic Probe: This provides a highly sensitive and continuous readout of enzyme activity, enabling accurate kinetic measurements.

-

Isoform-Specific Inhibitors as Controls: Including known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) is crucial for validating the assay.

MAO Inhibition Assay Workflow Diagram:

Figure 2: Workflow for the in-vitro monoamine oxidase (MAO) inhibition assay.

Concluding Remarks and Future Directions

4'-Aminobutyrophenone and its analogs represent a promising, yet underexplored, area of medicinal chemistry. The structural amalgamation of butyrophenone and cathinone motifs suggests a high probability of interaction with key targets in the central nervous system, particularly monoamine transporters and receptors. The predictive SAR analysis and detailed experimental protocols provided in this guide are intended to serve as a robust foundation for the systematic investigation of this compound class.

Future research should focus on the synthesis of a focused library of 4'-Aminobutyrophenone analogs with systematic modifications to the phenyl ring and the amino group. The in-vitro screening of this library using the outlined protocols will be crucial for identifying lead compounds with desired potency and selectivity. Subsequent in-vivo studies will then be necessary to validate the in-vitro findings and to assess the therapeutic potential of these novel compounds for a range of neurological and psychiatric disorders.

References

-

Butyrophenone. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]

- Baumann MH, Partilla JS, Lehner KR, et al. Neuropharmacology of Synthetic Cathinones. In: The Effects of Drug Abuse on the Human Nervous System. ; 2018.

- Eshleman AJ, Wolfrum KM, Reed JF, et al. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chem Neurosci. 2017;8(10):2195-2206.

- Hadlock GC, Webb KM, McFadden LM, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Front Pharmacol. 2020;11:665.

- Simmler LD, Buser TA, Donzelli M, et al. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. 2014;79:152-160.

-

SAR of Butyrophenones. Pharmacy 180. Accessed January 25, 2026. [Link]

- Meltzer HY, Massey BW. The role of serotonin receptors in the action of atypical antipsychotic drugs. Curr Opin Pharmacol. 2011;11(1):59-67.

- Rothman RB, Baumann MH. Monoamine transporters and psychostimulant drugs. Eur J Pharmacol. 2003;479(1-3):23-40.

- Edmondson DE. Enzyme Inhibition Assays for Monoamine Oxidase. In: Methods in Molecular Biology. ; 2024.

- Sitte HH, Freissmuth M. Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends Pharmacol Sci. 2015;36(1):41-50.

- Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. J Med Chem. 2008;51(15):4765-4775.

- Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations.

- The toxicology and pharmacology of the synthetic cathinone mephedrone. Toxicol Lett. 2022;358:47-56.

- Discovery and Development of Monoamine Transporter Ligands. J Med Chem. 2019;62(17):7739-7770.

-

MAO Inhibition in Drug Discovery and Development. Charles River. Accessed January 25, 2026. [Link]

- Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. J Med Chem. 2004;47(24):5937-5947.

- Droperidol. In: DrugBank. ; 2023. Accessed January 25, 2026.

- Meltzer HY. The role of serotonin in the action of atypical antipsychotic drugs.

- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Molecules. 2019;24(18):3326.

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. 2022;27(4):1352.

- Youdim MB, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Med Chem. 2023;14(2):321-332.

- Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. 2021;26(11):3195.

- Suppression by GABAergic drugs of the locomotor stimulation induced by morphine, amphetamine, and apomorphine: evidence for both pre- and post-synaptic inhibition of catecholamine systems. J Neural Transm. 1977;40(2):117-130.

Sources

- 1. Butyrophenone - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

known derivatives of 4'-Aminobutyrophenone and their properties

An In-Depth Technical Guide to the Known Derivatives of 4'-Aminobutyrophenone and Their Properties

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4'-aminobutyrophenone derivatives, a class of compounds with significant interest in medicinal chemistry and pharmacology. Drawing from established research, this document delves into their structural variations, synthesis, pharmacological properties, and the analytical methods crucial for their study. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this versatile chemical scaffold.

Introduction: The 4'-Aminobutyrophenone Core Scaffold

4'-Aminobutyrophenone serves as a foundational structure for a diverse range of derivatives. Its basic framework, consisting of a butyrophenone moiety with an amino group at the para-position of the phenyl ring, allows for extensive chemical modification. These modifications give rise to compounds with a wide spectrum of pharmacological activities, from central nervous system stimulants to potential antipsychotics. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of novel therapeutic agents and for comprehending the mechanisms of action of emerging psychoactive substances.

The primary points for chemical derivatization of the 4'-aminobutyrophenone core include the amino group, the alkyl chain, and the aromatic ring. Each of these modification sites plays a critical role in determining the compound's interaction with biological targets.

Caption: Core structure of 4'-aminobutyrophenone and key modification sites.

Major Structural Classes and Synthesis Strategies

Derivatives of 4'-aminobutyrophenone are often categorized based on the nature of the substitution, particularly on the nitrogen atom and the phenyl ring. These modifications are crucial in defining their pharmacological profile.

N-Substituted and Pyrrolidinophenone Derivatives

A significant class of derivatives involves the substitution or cyclization of the amino group. The pyrrolidinophenones, which include compounds like α-pyrrolidinobutiophenone (α-PBP), are characterized by the incorporation of the nitrogen atom into a pyrrolidine ring. These are potent monoamine transporter inhibitors.[1]

General Synthesis: The synthesis of N-substituted derivatives often starts with the appropriate butyrophenone precursor. For instance, α-bromo-4-substituted butyrophenones can be reacted with a primary or secondary amine (like pyrrolidine) to yield the desired product.[2] A common precursor, 4-chloro-4'-fluorobutyrophenone, is frequently used to alkylate various amine-containing moieties to produce a wide range of derivatives.[3]

Aryl-Substituted Derivatives

Modifications on the phenyl ring, such as the addition of halogen, methyl, or methoxy groups, significantly influence the compound's interaction with biological targets. For example, the addition of a 4-methyl group to some cathinone structures can alter their potency and selectivity for dopamine versus serotonin transporters.[4][5]

Synthesis Strategy: Aryl-substituted precursors are typically used. For example, starting from isobutyl benzene, a Friedel-Crafts acylation followed by selective bromination and subsequent amination can produce 4-isobutylmethcathinone.[2] Similarly, palladium-catalyzed amination reactions can be employed to couple aryl halides with amine-containing fragments.[3]

Butyrophenone Analogs in Antipsychotic Drug Design

The butyrophenone scaffold is famously represented by the antipsychotic drug haloperidol. Research in this area involves replacing the piperidine ring of haloperidol with bioisosteric equivalents, such as a diazepane ring, to develop atypical antipsychotics with improved side-effect profiles.[3][6] These modifications aim to alter the compound's binding affinity at dopamine (D2) and serotonin (5-HT) receptors.[6]

Synthesis of a Diazepane Analog: A multi-step synthesis can involve the coupling of a protected 1,4-diazepane with a substituted chloroboronic acid, followed by deprotection and alkylation with 4-chloro-4'-fluorobutyrophenone to yield the final compound.[3]

Pharmacological Properties and Structure-Activity Relationships (SAR)

The majority of pharmacologically active 4'-aminobutyrophenone derivatives exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (hNET).[1] They can act as either reuptake inhibitors (blocking the transporter) or as releasing agents (substrates that induce reverse transport).

Interaction with Monoamine Transporters

The nature of the N-substituent and the length of the α-alkyl chain are critical determinants of activity and selectivity.

-

Effect of N-Alkylation and Cyclization: For α-pyrrolidinophenones, increasing the length of the α-carbon chain generally increases affinity and potency at the human dopamine transporter (hDAT).[1] For example, the hDAT binding affinity (Kᵢ) increases in the series from α-PPP (methyl) to PV-8 (pentyl).[1]

-

Effect of Aryl Substitution: Substitutions on the phenyl ring can drastically alter potency and selectivity. In a study of methcathinone analogs, substituents at the 4-position were examined, showing that the steric properties of the substituent correlated with DAT versus SERT selectivity and in vivo effects.[4] For instance, 4-trifluoromethyl-methcathinone was found to be inactive as a locomotor stimulant, whereas 3-bromomethcathinone produced hyperlocomotion.[4]

Table 1: Comparative Monoamine Transporter Inhibition Data for Selected Derivatives

| Compound | Modification Type | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity | Reference |

| Pentedrone | α-ethyl, N-methyl | 23.1 | 103 | 2154 | 93.3 | [5] |

| Pentylone | α-ethyl, N-methyl, β-keto-MD | 68.9 | 163 | 31.9 | 0.46 | [5] |

| N-Ethyl-pentedrone (NEPD) | α-ethyl, N-ethyl | 13.9 | 49.3 | 1143 | 82.2 | [5] |

| N-Ethyl-pentylone (NEP) | α-ethyl, N-ethyl, β-keto-MD | 28.1 | 79.5 | 33.7 | 1.2 | [5] |

| α-PVP | α-propyl, N-pyrrolidinyl | 14.2 | 18.2 | 2314 | 163 | [1] |

| 4-MeO-α-PVP | 4-methoxy substitution | 148 | 179 | 10000 | 67.6 | [1] |

Data synthesized from published sources. IC₅₀ values represent the concentration required to inhibit 50% of monoamine uptake.[1][5]

In Vivo Effects

The in vitro transporter profiles often correlate with in vivo psychostimulant and rewarding effects.[7] Compounds that are potent and selective DAT inhibitors, such as N-ethyl-pentedrone, tend to be more efficacious in eliciting hyperlocomotion in animal models compared to less selective analogs.[5] However, discrepancies can arise due to pharmacokinetic factors influencing brain drug levels.[5] For butyrophenone derivatives designed as antipsychotics, key in vivo models assess their ability to antagonize apomorphine-induced stereotypies without producing catalepsy, a predictor of extrapyramidal side effects in humans.[3][6]

Key Experimental Protocols

The characterization of novel 4'-aminobutyrophenone derivatives relies on a set of standardized in vitro and in vivo assays. The protocols described here are foundational and represent self-validating systems for assessing the pharmacological properties of these compounds.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the affinity of a test compound for DAT, SERT, and NET, typically using transfected human embryonic kidney (HEK293) cells expressing the specific transporter.

Causality: This assay directly measures the physical interaction between the compound and its target transporter protein. By competing with a known radiolabeled ligand, we can calculate the equilibrium dissociation constant (Kᵢ), a fundamental measure of binding affinity. A lower Kᵢ value indicates a higher affinity.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET. Harvest the cells and homogenize them in an appropriate buffer (e.g., 50 mM Tris-HCl) to prepare cell membranes. Centrifuge the homogenate and resuspend the pellet to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

Nonspecific Binding Determination: Include wells containing the membrane, radioligand, and a high concentration of a known non-radiolabeled ligand (e.g., 10 µM cocaine for DAT) to determine nonspecific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use nonlinear regression analysis (e.g., a one-site fit model) to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Mechanism of action for reuptake inhibitor derivatives at the synapse.

Analytical Characterization

The identification and quantification of 4'-aminobutyrophenone derivatives in both seized materials and biological matrices require robust analytical methods. [8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique, often requiring derivatization to improve the volatility and thermal stability of the compounds. It provides excellent separation and structural information. [9]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing these compounds in biological fluids like plasma and urine. [10]It offers high sensitivity and selectivity without the need for derivatization, allowing for the direct analysis of the parent compound and its metabolites. [10][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the unambiguous structural elucidation of newly synthesized derivatives, confirming the chemical structure and purity. [12]

Conclusion and Future Directions

The 4'-aminobutyrophenone scaffold is a remarkably versatile platform for the development of pharmacologically active compounds. Structure-activity relationship studies have revealed that subtle modifications to the core structure can profoundly impact potency, selectivity, and mechanism of action at monoamine transporters. Derivatives range from potent psychostimulants, often encountered as new psychoactive substances, to promising candidates for atypical antipsychotics.

Future research should focus on leveraging the existing SAR knowledge to design derivatives with more refined pharmacological profiles. For therapeutic applications, this includes enhancing selectivity for specific transporter or receptor subtypes to minimize off-target effects. For public health, continued development of rapid and reliable analytical methods is essential for the identification of new, illicitly synthesized derivatives. [8]The exploration of novel bioisosteric replacements and the application of computational modeling will undoubtedly accelerate the discovery of next-generation compounds based on this valuable chemical framework.

References

-

Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Ablordeppey, S. Y., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & Medicinal Chemistry. [Link]

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

-

García-Ratés, S., et al. (2022). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

- RU2202538C2 - Method of synthesis of 4-aminobutyric acid.

-

Duart-Castells, L., et al. (2022). Role of amino terminal substitutions in the pharmacological, rewarding and psychostimulant profiles of novel synthetic cathinones. ResearchGate. [Link]

-

Contino, M., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of Medicinal Chemistry. [Link]

-

Kim, H. Y., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Toxics. [Link]

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. ResearchGate. [Link]

-

Ablordeppey, S. Y., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PubMed. [Link]

-